beta-Citraurin

Description

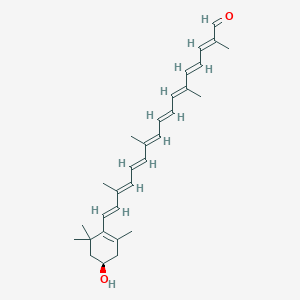

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,11,15-tetramethylheptadeca-2,4,6,8,10,12,14,16-octaenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O2/c1-23(12-8-9-13-24(2)15-11-17-26(4)22-31)14-10-16-25(3)18-19-29-27(5)20-28(32)21-30(29,6)7/h8-19,22,28,32H,20-21H2,1-7H3/b9-8+,14-10+,15-11+,19-18+,23-12+,24-13+,25-16+,26-17+/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPAEFHIEZLSLZ-QCPGYTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024326 | |

| Record name | 8'-Apozeaxanthinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650-69-1 | |

| Record name | (2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl]-2,6,11,15-tetramethyl-2,4,6,8,10,12,14,16-heptadecaoctaenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=650-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Citraurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8'-Apozeaxanthinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-CITRAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI2528DO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Metabolic Intermediates of β Citraurin

Upstream Carotenoid Metabolism as Precursors to β-Citraurin

The journey to β-citraurin begins long before the molecule itself is formed, originating from the fundamental building blocks of isoprenoids.

Methyl-D-Erythritol-4-Phosphate (MEP) Pathway Contributions

The biosynthesis of all carotenoids, including the precursors to β-citraurin, is rooted in the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. aocs.orgfrontiersin.orgkit.edu This essential pathway synthesizes the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgresearchgate.net The MEP pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. aocs.orgfrontiersin.org The initial enzyme in this pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), is considered a key regulatory point. aocs.org The flux of metabolites through the MEP pathway is crucial for providing the necessary substrates for carotenoid synthesis. frontiersin.org In plants, the MEP pathway is responsible for producing precursors for carotenoids, chlorophylls (B1240455), and other terpenoids within the plastids. frontiersin.orgkit.edu

Divergence from Lycopene (B16060) to β,β-Carotenoids

The formation of the 40-carbon backbone of carotenoids begins with the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to produce phytoene (B131915), a reaction catalyzed by phytoene synthase (PSY). aocs.org A series of desaturation and isomerization reactions then convert phytoene to the red-colored lycopene. frontiersin.org

Lycopene represents a critical branch point in the carotenoid biosynthetic pathway. aocs.orgfrontiersin.org The cyclization of lycopene determines whether the resulting carotenoids will belong to the α,ε-carotenoid class or the β,β-carotenoid class. The enzyme lycopene β-cyclase (LCYB) is responsible for introducing β-rings at the ends of the lycopene molecule. frontiersin.orgjst.go.jp The formation of two β-rings by LCYB leads to the synthesis of β-carotene, the direct precursor to the β,β-branch of carotenoids. frontiersin.orgjst.go.jpmdpi.com In citrus fruits, the transition from green to orange during maturation involves a shift from the synthesis of β,ε-carotenoids to the massive accumulation of β,β-xanthophylls. jst.go.jpnih.gov This shift is often associated with the transcriptional downregulation of lycopene ε-cyclase (LCYE), thereby funneling more lycopene into the β,β-carotenoid pathway. nih.gov The upregulation of genes such as PSY, PDS, ZDS, and LCYB during fruit ripening further drives the accumulation of β,β-carotenoids. jst.go.jpnih.gov

Identification of Key Xanthophyll Precursors: β-Cryptoxanthin and Zeaxanthin (B1683548)

Once β-carotene is synthesized, it undergoes hydroxylation to form xanthophylls. The key precursors for β-citraurin are the xanthophylls β-cryptoxanthin and zeaxanthin. frontiersin.orgoup.comkaust.edu.sa β-carotene is first hydroxylated to form β-cryptoxanthin. A second hydroxylation step converts β-cryptoxanthin into zeaxanthin. nih.govjst.go.jp These reactions are catalyzed by β-ring hydroxylases (HYb). nih.govjst.go.jp The accumulation of β-citraurin in citrus peel is highly correlated with the presence of these two xanthophylls. frontiersin.orgoup.comkaust.edu.sa Studies have shown a direct substrate-product relationship, with increasing levels of β-cryptoxanthin and zeaxanthin coinciding with the rapid synthesis of β-citraurin during fruit ripening. oup.comnih.gov

Enzymatic Catalysis in β-Citraurin Formation

The final and defining step in the biosynthesis of β-citraurin is the cleavage of its xanthophyll precursors by a specific family of enzymes.

Unveiling the Specific Cleavage Reaction Mechanism

The formation of β-citraurin is the result of an oxidative cleavage reaction catalyzed by the non-heme iron-dependent CCD4 enzyme. oup.comnih.gov This reaction involves the incorporation of molecular oxygen into the carotenoid substrate.

The proposed mechanism for β-citraurin formation begins with the binding of the carotenoid substrate, either β-cryptoxanthin or zeaxanthin, to the active site of the CCD4 enzyme. nih.govoup.com The enzyme then facilitates the attack of molecular oxygen at the 7′,8′ double bond of the polyene chain. researchgate.net This leads to the formation of an unstable intermediate, likely a dioxetane, which then cleaves to yield the final products.

The cleavage of zeaxanthin at the 7′,8′ position results in the formation of one molecule of β-citraurin (3-hydroxy-β-apo-8′-carotenal) and one molecule of 3-hydroxy-β-cyclocitral. uclm.esescholarship.org When β-cryptoxanthin is the substrate, cleavage at the 7′,8′ position produces β-citraurin and β-cyclocitral. nih.govjst.go.jp

This enzymatic reaction is a dioxygenase reaction, meaning that both atoms of a molecule of oxygen (O₂) are incorporated into the products. escholarship.org The iron ion in the enzyme's active site is crucial for catalysis, facilitating the interaction with molecular oxygen and the subsequent cleavage of the carotenoid double bond. frontiersin.org

Genetic Regulation and Transcriptional Control of β Citraurin Biosynthesis

Expression Dynamics of Core Biosynthetic Genes

The accumulation of β-citraurin is a direct consequence of the precise temporal and spatial expression of key biosynthetic genes during the maturation of the fruit.

The gene encoding carotenoid cleavage dioxygenase 4b (CsCCD4b) is the pivotal gene for β-citraurin biosynthesis. nih.govoup.com Its expression is highly regulated both spatially and temporally. High-throughput RNA sequencing of Citrus sinensis across various tissue types and developmental stages has provided detailed insights into these expression patterns. nih.gov The transcription of CsCCD4b is predominantly localized to the flavedo (the colored outer layer of the peel) and is significantly upregulated during the fruit ripening and coloration stages. researchgate.net For instance, in "Newhall" oranges, a significant increase in CsCCD4b mRNA levels is observed in the peel as the fruit matures. oup.com This specific expression pattern ensures that the cleavage of β-carotene to produce β-citraurin occurs in the correct tissue and at the appropriate developmental phase, leading to the characteristic peel reddening. oup.comresearchgate.net The analysis of gene expression at different stages, such as at 210 days after full blossom and onwards, confirms that the induction of CsCCD4b is a critical event in the maturation process. oup.com

The synthesis of β-citraurin depends on the availability of its precursor, β-carotene. Therefore, the expression of the CsCCD4b gene is closely coordinated with the expression of upstream genes in the carotenoid biosynthetic pathway. nih.govoup.com These genes work in concert to produce the necessary substrate for the CsCCD4b enzyme.

Key upstream genes include:

Phytoene (B131915) synthase (PSY): Catalyzes the first committed step in the carotenoid pathway. researchgate.netnih.gov Its upregulation is crucial for increasing the total flow of metabolites into the pathway. researchgate.net

Phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS): These enzymes perform a series of desaturation steps to convert phytoene into lycopene (B16060). researchgate.netnih.govfrontiersin.org

Lycopene β-cyclase (LCYb): Responsible for the cyclization of lycopene to form β-carotene. researchgate.netnih.gov

β-carotene hydroxylase (BCH): This enzyme hydroxylates β-carotene. nih.govresearchgate.net

Studies have shown that during fruit ripening, the transcript levels of PSY, PDS, ZDS, LCYb, and BCH increase simultaneously with the expression of CsCCD4b. oup.comsemanticscholar.org This coordinated upregulation ensures a high supply of β-carotene, the direct substrate for β-citraurin synthesis. semanticscholar.org This pattern of gene expression is a hallmark of carotenoid-accumulating fruits. frontiersin.org The balance between the expression of these upstream synthesis genes and the downstream cleavage gene is critical for determining the final carotenoid profile in the citrus peel. nih.govsemanticscholar.org

Table 1: Key Upstream Carotenogenic Genes and Their Functions

| Gene Abbreviation | Full Name | Function in Carotenoid Biosynthesis |

|---|---|---|

| PSY | Phytoene Synthase | Catalyzes the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP), the first committed step. nih.gov |

| PDS | Phytoene Desaturase | Introduces double bonds into phytoene as part of the conversion to lycopene. nih.gov |

| ZDS | ζ-carotene Desaturase | Continues the desaturation process to yield lycopene. nih.gov |

| LCYb | Lycopene β-cyclase | Catalyzes the cyclization of lycopene at both ends to form β-carotene. nih.gov |

| BCH | β-carotene Hydroxylase | Adds hydroxyl groups to the β-rings of β-carotene. nih.gov |

Molecular Mechanisms of Transcriptional Activation

The coordinated gene expression is controlled by complex regulatory networks involving various transcription factors (TFs). These TFs act as molecular switches, responding to internal developmental programs and external hormonal signals to activate the genes necessary for β-citraurin production.

Research has identified specific TFs and their associated signaling pathways that directly regulate the transcription of β-citraurin biosynthetic genes.

The plant hormone jasmonate plays a significant role in promoting β-citraurin accumulation and fruit coloration. nih.govoup.com Treatment of citrus fruit with methyl jasmonate (MeJA) has been shown to significantly enhance peel coloration and the production of β-citraurin. oup.comresearcher.liferesearchgate.net This response is mediated by the transcription factor CsMYC2 , a master regulator in the jasmonate signaling pathway. nih.govresearchgate.net

Upon MeJA treatment, the expression of CsMYC2 is induced. nih.govoup.com The CsMYC2 protein then directly binds to the promoter region of the key biosynthetic gene, CsCCD4b, activating its transcription. nih.govoup.comfrontiersin.org Furthermore, CsMYC2 also binds to the promoters of several upstream carotenogenic genes, including CsPSY, CsLCYb, and CsBCH, and induces their expression. nih.govoup.com This dual activation ensures that both the precursor supply and the final cleavage step are enhanced, leading to robust β-citraurin synthesis. nih.gov Interestingly, this pathway includes a negative feedback loop where CsMYC2 promotes the expression of a kinase, CsMPK6, which in turn interacts with and destabilizes the CsMYC2 protein, thus attenuating the signal to prevent an overreaction. nih.govoup.com

Ethylene (B1197577) is another plant hormone known to induce the characteristic red coloring of citrus peel, a process directly linked to β-citraurin. oup.comresearchgate.net The molecular mechanism underlying this response involves a specific transcriptional regulatory cascade featuring Ethylene Response Factor 25 (CsERF25) and Red Peel Regulator 1 (CsRP1) . oup.com

This regulatory module functions as a linear cascade:

Ethylene exposure induces the expression of the CsERF25 gene. oup.comresearchgate.net

The CsERF25 protein then binds to the promoter of CsRP1 and activates its transcription. oup.comresearchgate.net

CsRP1, a trihelix transcriptional activator, directly binds to a specific site in the promoter of CsCCD4b, activating its transcription and thereby catalyzing β-citraurin production. oup.comresearchgate.net

Table 2: Transcription Factors Regulating β-Citraurin Biosynthesis

| Transcription Factor | Signaling Pathway | Target Genes | Regulatory Action |

|---|---|---|---|

| CsMYC2 | Jasmonate | CsCCD4b, CsPSY, CsLCYb, CsBCH | Binds to promoters and activates transcription, enhancing β-citraurin synthesis. nih.govoup.com |

| CsERF25 | Ethylene | CsRP1, other carotenogenic genes | Activated by ethylene, it induces the expression of CsRP1. oup.comresearchgate.net |

| CsRP1 | Ethylene | CsCCD4b, other carotenogenic genes | Activated by CsERF25, it directly binds to the CsCCD4b promoter to induce β-citraurin synthesis. oup.comresearchgate.net |

Elucidation of Cis-Regulatory Elements in Gene Promoters

The promoters of genes involved in carotenoid and β-citraurin biosynthesis harbor a variety of cis-regulatory elements that are crucial for their expression. These elements respond to developmental cues, hormonal signals, and environmental stresses.

E-box (CANNTG): This element is a binding site for basic helix-loop-helix (bHLH) transcription factors. oup.com In certain β-citraurin-rich citrus varieties, an E-box has been identified within a miniature inverted repeat transposable element (MITE) inserted in the promoter of the CsCCD4b gene. oup.com This E-box enhances the expression of CsCCD4b, leading to increased β-citraurin accumulation. oup.com The transcription factor CsMYC2, a master regulator in the jasmonate response, binds to the CsCCD4b promoter, as well as to the promoters of other carotenoid biosynthetic genes like phytoene synthase (CsPSY), lycopene β-cyclase (CsLCYb), and β-carotene hydroxylase (CsBCH), to induce their expression. oup.comresearchgate.net

MYB-binding sites: These sites are recognized by MYB transcription factors, a large family of proteins involved in regulating various plant processes. oup.com A key V-myb avian myeloblastosis viral oncogene homolog (MYB)-binding site in the CsCCD4b promoter is directly bound by the trihelix transcriptional activator, Red peel regulator 1 (CsRP1). oup.com This interaction is critical for activating CsCCD4b transcription and subsequent β-citraurin production. oup.com The promoters of other carotenogenic genes also contain MYB-binding sites, which are involved in their regulation during flower development and in response to stress. oup.comnih.gov For instance, the R2R3-MYB protein CrMYB68 acts as a repressor of carotenoid biosynthesis in citrus by downregulating the expression of CrBCH2 and CrNCED5. mdpi.com

Drought-responsive cis-elements: The promoters of genes in the β-citraurin pathway also contain elements that respond to drought stress, highlighting the integration of pigment production with environmental stress responses. Two drought-responsive cis-elements have been identified in the promoter of the CsRP1 gene. researchgate.netoup.com These elements are bound by the ethylene-response factor CsERF25, linking ethylene signaling and drought response to the regulation of β-citraurin biosynthesis. researchgate.netoup.com Other drought-related cis-elements, such as the ABA-responsive element (ABRE), MBS, MYC, and MYB motifs, are frequently found in the promoters of stress-responsive genes. mdpi.comfrontiersin.org

Table 1: Key Cis-Regulatory Elements in β-Citraurin and Carotenoid Biosynthesis

| Cis-Regulatory Element | Transcription Factor Family | Target Gene(s) | Function |

|---|---|---|---|

| E-box | bHLH | CsCCD4b, CsPSY, CsLCYb, CsBCH | Enhances gene expression for β-citraurin and carotenoid precursor synthesis. oup.comoup.com |

| MYB-binding site | MYB, Trihelix | CsCCD4b, CrBCH2, CrNCED5 | Activates or represses gene expression, modulating carotenoid and β-citraurin levels. oup.commdpi.com |

| Drought-responsive cis-elements | Ethylene Response Factor (ERF) | CsRP1 | Integrates drought and ethylene signals to regulate β-citraurin biosynthesis. researchgate.netoup.com |

Impact of Single Nucleotide Polymorphisms (SNPs) on Gene Expression and β-Citraurin Levels

Single nucleotide polymorphisms (SNPs) within the promoter regions of biosynthetic genes can have a significant impact on their expression levels and, consequently, on the accumulation of β-citraurin.

A notable example is a SNP found in the MITE transposable element within the CsCCD4b promoter. oup.com An A to G substitution (CAACTA to CAACTG) creates an E-box motif. oup.com The presence of this specific SNP is tightly correlated with enhanced CsCCD4b expression and the accumulation of C30 apocarotenoids, including β-citraurin and β-citraurinene, in red-peeled citrus varieties. oup.comresearchgate.netfrontiersin.org This cis-regulatory mutation is considered a major genetic determinant for the natural variation in red peel coloration among different citrus cultivars. frontiersin.org

Furthermore, expression quantitative trait loci (eQTL) analysis has been employed to identify genetic loci that regulate the expression of carotenoid metabolism genes. jst.go.jp This approach has successfully identified eQTLs for key genes such as phytoene synthase (PSY), phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), β-ring hydroxylase (HYb), and zeaxanthin (B1683548) epoxidase (ZEP). jst.go.jp For instance, a SNP in the ZEP gene was linked to variations in its expression level, which in turn could affect the substrate availability for β-citraurin synthesis. jst.go.jp These findings underscore the importance of genetic variation in determining the carotenoid and apocarotenoid profiles in citrus. researchgate.net

Phytohormonal Modulation of β-Citraurin Accumulation

The accumulation of β-citraurin is not only governed by genetic factors but is also significantly modulated by phytohormones. Ethylene, jasmonates, and abscisic acid are key signaling molecules that influence the expression of biosynthetic genes and the subsequent production of this pigment.

Ethylene-Induced Upregulation of Biosynthetic Genes and Pigment Accumulation

Ethylene is a well-known promoter of fruit ripening and color development in many plant species, including citrus. oup.com It plays a crucial role in the reddening of citrus peel by inducing the accumulation of β-citraurin. researchgate.net Treatment with ethylene upregulates the expression of CitCCD4 in the flavedo of certain citrus varieties, which corresponds with an increase in β-citraurin levels. researchgate.net

Jasmonate (Methyl Jasmonate, MeJA) Influence on Pathway Activation

Jasmonates, including methyl jasmonate (MeJA), are another class of phytohormones that positively regulate β-citraurin biosynthesis. oup.comresearchgate.net Treatment of citrus fruit with MeJA significantly promotes fruit coloration and the production of β-citraurin. researchgate.netnih.gov

This effect is mediated by the transcription factor CsMYC2, a central regulator of jasmonate responses. oup.comresearchgate.net MeJA treatment induces the expression of CsMYC2. oup.comresearchgate.net The CsMYC2 protein then directly binds to the E-box element in the promoter of CsCCD4b, as well as to the promoters of upstream carotenoid biosynthetic genes like CsPSY, CsLCYb, and CsBCH, activating their expression. oup.comresearchgate.net This coordinated upregulation of the pathway leads to enhanced β-citraurin accumulation. researchgate.net Interestingly, a negative feedback loop has been identified where a mitogen-activated protein kinase, CsMPK6, is also promoted by CsMYC2. CsMPK6 interacts with CsMYC2, which in turn decreases the stability and DNA-binding activity of CsMYC2, thus attenuating the jasmonate signal over time. oup.comresearchgate.net

Cross-Talk with Other Phytohormone Signaling Pathways (e.g., Abscisic Acid, ABA)

The regulation of β-citraurin accumulation is further refined by the cross-talk between different phytohormone signaling pathways. Abscisic acid (ABA) is a key hormone involved in plant development and stress responses, and its signaling pathway often intersects with those of ethylene and jasmonates.

The promoters of many genes involved in carotenoid biosynthesis contain ABA-responsive elements (ABREs), indicating a role for ABA in their regulation. frontiersin.org For instance, the promoter of a lycopene β-cyclase gene (CsLCYb1) contains various hormone-responsive elements, including those for ethylene, jasmonate, and auxin, alongside stress-responsive elements like MYB-binding sites involved in drought inducibility. nih.gov This suggests that the regulation of substrate availability for β-citraurin is a point of convergence for multiple hormonal inputs.

The interaction between jasmonate and other signaling pathways is an area of ongoing research. It is hypothesized that transcription factors like CsMYC2 may act as mediators, bridging jasmonate signaling with other hormonal pathways to co-regulate the biosynthesis of β-citraurin. nih.gov The presence of diverse cis-elements responsive to different hormones and stresses in the promoters of carotenogenic genes supports the idea of a complex regulatory network that fine-tunes pigment production in response to a variety of internal and external signals. nih.govsci-hub.se

Table 2: Phytohormonal Regulation of β-Citraurin Biosynthesis

| Phytohormone | Key Transcription Factor(s) | Target Gene(s) | Effect on β-Citraurin |

|---|---|---|---|

| Ethylene | CsERF25, CsRP1 | CsRP1, CsCCD4b, other carotenogenic genes | Upregulation of gene expression, leading to increased accumulation. researchgate.netoup.com |

| Jasmonate (MeJA) | CsMYC2 | CsCCD4b, CsPSY, CsLCYb, CsBCH | Activation of biosynthetic pathway, promoting accumulation. oup.comresearchgate.net |

| Abscisic Acid (ABA) | (Various, e.g., bZIP TFs) | Carotenoid biosynthetic genes (e.g., CsLCYb1) | Modulates expression of precursor pathway genes through ABREs. nih.govfrontiersin.org |

Factors Influencing β Citraurin Accumulation and Distribution

Physiological Localization and Compartmentation within Plant Tissues

The presence of β-citraurin is overwhelmingly localized within the flavedo, the colored outer layer of the citrus fruit peel. nih.govresearchgate.netactahort.orgsemanticscholar.org Research has consistently shown that while other carotenoids may be present in the juice sacs, β-citraurin accumulation is a specific event of the flavedo during fruit ripening. nih.govresearchgate.net In cultivars that produce this pigment, it is synthesized and sequestered within the chromoplasts of the flavedo cells. nii.ac.jp This specific compartmentation is linked to the expression of key biosynthetic genes, such as Carotenoid Cleavage Dioxygenase4 (CCD4), which are highly active in the flavedo but show extremely low expression in the juice sacs. nih.govnih.gov The accumulation of β-citraurin, along with its fatty acid esters, contributes significantly to the final peel coloration, transforming it from green to a distinctive orange-red or reddish color. nih.govnii.ac.jp

The capacity to accumulate β-citraurin is highly dependent on the citrus cultivar, highlighting a strong genetic basis for its production. nih.gov Not all citrus varieties synthesize this apocarotenoid. A stark contrast is observed between closely related cultivars, such as the Satsuma mandarins 'Yamashitabeni-wase', which accumulates significant amounts of β-citraurin, and 'Miyagawa-wase', in which it is undetectable. nih.govnii.ac.jpnih.gov This difference is directly correlated with the expression levels of the CitCCD4 gene, which is highly expressed in the flavedo of 'Yamashitabeni-wase' but remains at an extremely low level in 'Miyagawa-wase'. nih.gov

Similar genotypic variations are seen across other citrus types. For instance, a spontaneous red-peeled mutant of huyou (Citrus changshanensis) owes its distinct color to the accumulation of β-citraurin, a trait absent in the ordinary huyou. nih.govresearchgate.net This mutant exhibits significantly higher expression of the CCD4b1 gene, which is nearly 100 times greater than in the common variety. nih.gov Studies have also identified β-citraurin in certain Clementine mandarin (Citrus clementina) cultivars like 'Clementine Vita' and tangors such as 'Akemi', while it is absent in others like 'Hayashi-unshiu'. actahort.org

| Cultivar | Species | β-Citraurin Accumulation Status | Key Research Findings | Source |

|---|---|---|---|---|

| Yamashitabeni-wase | Citrus unshiu (Satsuma mandarin) | High Accumulator | Accumulates β-citraurin predominantly, leading to a reddish peel. This is consistent with high expression of the CitCCD4 gene. | nih.govnii.ac.jpnih.gov |

| Miyagawa-wase | Citrus unshiu (Satsuma mandarin) | Non-accumulator | β-citraurin is undetectable throughout the ripening process. The CitCCD4 gene expression remains at an extremely low level. | nih.govnii.ac.jpnih.gov |

| Red-peeled Huyou (mutant) | Citrus changshanensis | High Accumulator | Distinct red peel color is due to β-citraurin. The CCD4b1 gene expression is nearly 100 times higher than in ordinary huyou. | nih.govresearchgate.net |

| Ordinary Huyou | Citrus changshanensis | Non-accumulator | Lacks the red peel coloration and does not accumulate β-citraurin. | nih.gov |

| Clementine Vita | Citrus clementina | High Accumulator | Accumulated the highest amount of β-citraurin among the cultivars studied in one report. | actahort.org |

| Dobashibeni-unshiu | Citrus unshiu | Accumulator | Accumulates high amounts of β-citraurin in the flavedo during maturation. | actahort.org |

| Akemi | ('Kiyomi' tangor × 'Seminole' tangelo) | Accumulator | Accumulates β-citraurin during maturation, though less than 'Clementine Vita'. | actahort.org |

| Hayashi-unshiu | Citrus unshiu | Non-accumulator | β-citraurin was undetectable throughout the maturation process. | actahort.org |

Environmental and Developmental Influences on Accumulation

Light is a critical environmental regulator of carotenoid biosynthesis, and its quality and intensity can influence the accumulation of β-citraurin. Studies have shown that specific wavelengths of light can enhance the production of this pigment. Treatment with red light-emitting diode (LED) light (660 nm) has been found to increase the content of β-citraurin in the flavedo of 'Yamashitabeni-wase' mandarins. nih.gov This increase is associated with the up-regulation of the CitCCD4 gene, which is responsible for converting β-cryptoxanthin and zeaxanthin (B1683548) into β-citraurin. nih.govsemanticscholar.org Red light also promotes the accumulation of β-cryptoxanthin, a precursor for β-citraurin, by increasing the expression of several genes in the carotenoid biosynthetic pathway. nih.govresearchgate.net In contrast, blue LED light (470 nm) has been observed to have no significant effect on β-citraurin accumulation. nih.govnih.gov

| Light Condition | Effect on β-Citraurin Content | Mechanism | Source |

|---|---|---|---|

| Red LED Light (660 nm) | Increase | Up-regulates the expression of the CitCCD4 gene, which is key to β-citraurin biosynthesis. Also enhances the accumulation of the precursor β-cryptoxanthin. | nih.govnih.govresearchgate.net |

| Blue LED Light (470 nm) | No significant effect | Does not induce the necessary gene expression changes for β-citraurin synthesis. | nih.govnih.gov |

| Shading/Darkness | Inhibitory (Implied) | As light, particularly red light, promotes accumulation, its absence would likely inhibit the process. | nih.gov |

Temperature plays a crucial role in regulating the enzymatic reactions that lead to β-citraurin accumulation. Research on the red-peeled huyou mutant demonstrated that peel coloration and β-citraurin synthesis are highly temperature-sensitive. nih.govresearchgate.net The accumulation of this apocarotenoid was found to be most favorable at 15°C. nih.gov However, moderately higher temperatures of 20°C and 25°C significantly inhibited the process. nih.govresearchgate.net This inhibitory effect at higher temperatures correlates with a significant reduction in the expression of both phytoene (B131915) synthase 1 (PSY1) and CCD4b1, key genes in the carotenoid and β-citraurin biosynthetic pathways, respectively. nih.gov This suggests that optimal temperature ranges are necessary for maintaining the gene expression required for both precursor supply and the final cleavage step in β-citraurin formation.

| Storage Temperature | Effect on β-Citraurin Accumulation | Effect on PSY1 and CCD4b1 Gene Expression | Source |

|---|---|---|---|

| 10°C | Favorable | Higher expression | nih.gov |

| 15°C | Most Favorable | Higher expression | nih.govresearchgate.net |

| 20°C | Strongly Inhibited | Significantly lower expression | nih.govresearchgate.net |

| 25°C | Strongly Inhibited | Significantly lower expression | nih.govresearchgate.net |

The accumulation of β-citraurin is intrinsically linked to the developmental stage of the fruit, specifically occurring during maturation and ripening. nih.govresearchgate.net In immature, green citrus fruits, this pigment is absent. Its synthesis begins as the fruit transitions from the green stage, a process that involves the degradation of chlorophylls (B1240455) and the massive accumulation of carotenoids as chloroplasts transform into chromoplasts. nih.govnii.ac.jp In accumulating cultivars like 'Yamashitabeni-wase' and 'Dobashibeni-unshiu', the β-citraurin content increases rapidly from the later stages of maturation (e.g., from October onwards in the Northern Hemisphere) and often peaks in November or December. nih.govactahort.orgnii.ac.jp This temporal accumulation pattern is tightly correlated with the transcriptional up-regulation of the CitCCD4 gene, which begins to increase significantly as the fruit ripens. nih.govactahort.org Therefore, fruit ripening acts as a developmental trigger, initiating the specific gene expression program required for β-citraurin synthesis in the flavedo.

| Ripening Stage (Month) | β-Citraurin Content Trend | Associated Gene Expression (CitCCD4) | Source |

|---|---|---|---|

| September | Begins to be detectable | Expression begins to increase rapidly | nih.gov |

| October | Increases rapidly | Continues to increase | nih.gov |

| November | Reaches peak levels | High expression levels | nii.ac.jp |

| December | May remain high or slightly decrease | Reaches peak expression | nih.gov |

Biotechnological Interventions and Genetic Improvement Strategies

Approaches for Modulating β-Citraurin Biosynthesis in Crops

Modulating the biosynthesis of β-citraurin in crops primarily involves targeting the genes and enzymes within its metabolic pathway. The carotenoid cleavage dioxygenase 4 (CCD4), specifically CitCCD4 (also referred to as CCD4b or CsCCD4b in citrus), has been identified as a pivotal enzyme responsible for β-citraurin formation wikipedia.orglipidmaps.orgtandfonline.comnih.govnih.govsigmaaldrich.com.

Genetic Engineering for Targeted Gene Expression (e.g., Overexpression, RNAi-mediated Silencing of CitCCD4b)

Genetic engineering techniques allow for precise manipulation of gene expression to either enhance or reduce the production of specific compounds. In the context of β-citraurin, strategies include overexpression of key biosynthetic genes and RNA interference (RNAi) for targeted gene silencing.

Overexpression of the CitCCD4 gene has been directly linked to increased β-citraurin accumulation in citrus fruits. For instance, in 'Yamashitabeni-wase' Satsuma mandarin, a cultivar known for predominant β-citraurin accumulation, increased expression of CitCCD4 was observed to be consistent with the pigment's buildup wikipedia.orglipidmaps.orgtandfonline.com. Studies have shown that overexpression of CCD4 in citrus fruits leads to an increase in the red pigment β-citraurin nih.gov. Furthermore, a single nucleotide polymorphism (SNP) in the promoter region of CCD4b has been identified to create an E-box, which subsequently enhances CCD4b gene expression and, consequently, β-citraurin accumulation nih.gov. This highlights the potential for genetic modifications that upregulate CitCCD4b activity to boost β-citraurin levels.

Application of Gene Editing Technologies for Pathway Optimization

Gene editing technologies, particularly CRISPR/Cas9, offer a powerful and precise means to optimize metabolic pathways by making targeted modifications to the plant genome. CRISPR/Cas9 allows for site-specific genomic modifications with high efficiency atamanchemicals.com. While specific examples of CRISPR/Cas9 directly optimizing β-citraurin biosynthesis are still emerging, its application in carotenoid pathway engineering is well-documented. For instance, CRISPR/Cas9 has been used for editing genes like beta-cyclase 2 in citrus to influence carotenoid accumulation uni.lu. The technology's ability to produce transgene-free plants also addresses regulatory concerns associated with traditional transgenic approaches fishersci.ca. This precision allows for fine-tuning the expression of enzymes, altering enzyme activities, or modifying regulatory elements within the β-citraurin pathway, potentially leading to enhanced and stable pigment production without introducing foreign DNA.

Conventional Breeding Programs for Enhanced Pigment Content

Conventional breeding remains a fundamental approach for improving pigment content in crops, leveraging natural genetic variation. This method, though generally slower and more laborious than genetic engineering, is highly effective in species with significant natural diversity in carotenoid content, such as maize and carrot mdpi.com.

In citrus, conventional breeding programs have successfully selected for alleles of carotenoid biosynthetic genes, such as phytoene (B131915) synthase (PSY) and zeaxanthin (B1683548) epoxidase (ZEP), which positively influence the accumulation of β-cryptoxanthin and total carotenoids in juice sacs metabolomicsworkbench.org. Since β-cryptoxanthin and zeaxanthin are precursors to β-citraurin, increasing their availability through breeding can indirectly enhance β-citraurin levels lipidmaps.orgtandfonline.comsigmaaldrich.com. Furthermore, the cis-regulatory region of CitCCD4b has been identified as a major genetic determinant of β-citraurin content across different citrus varieties, indicating a direct target for selection in conventional breeding programs aimed at increasing this specific apocarotenoid mdpi.com.

Recombinant Expression Systems for Research and Production

Recombinant expression systems provide versatile platforms for studying β-citraurin biosynthesis and exploring its scalable production outside of traditional agricultural settings.

Functional Analysis in Heterologous Hosts (e.g., E. coli)

Heterologous hosts, particularly Escherichia coli (E. coli), are widely utilized for the functional analysis of plant enzymes due to their rapid growth, well-characterized genetics, and ease of manipulation wikipedia.org. Functional studies of the CitCCD4 enzyme, crucial for β-citraurin biosynthesis, have been extensively performed in E. coli wikipedia.orglipidmaps.orgsigmaaldrich.comctdbase.org.

Research findings demonstrate that recombinant CitCCD4 protein, when expressed in E. coli strains engineered to accumulate specific carotenoid substrates, effectively cleaves these precursors to produce β-citraurin. Specifically, CitCCD4 was shown to cleave zeaxanthin at the 7,8 or 7',8' position, leading to β-citraurin production wikipedia.orglipidmaps.orgtandfonline.comsigmaaldrich.com. It also cleaved β-cryptoxanthin at similar positions, yielding both β-citraurin and β-apo-8'-carotenal wikipedia.orglipidmaps.orgsigmaaldrich.com. Importantly, these studies also revealed the substrate specificity of CitCCD4, as it did not cleave other tested carotenoids such as lycopene (B16060), α-carotene, or β-carotene in E. coli expression systems lipidmaps.orgsigmaaldrich.com.

The following table summarizes key findings from functional analyses of CitCCD4 in E. coli:

| Substrate | Cleavage Product(s) | Cleavage Activity by CitCCD4 | Reference |

| Zeaxanthin | β-Citraurin | Yes | wikipedia.orglipidmaps.orgtandfonline.comsigmaaldrich.com |

| β-Cryptoxanthin | β-Citraurin, β-Apo-8'-carotenal | Yes | wikipedia.orglipidmaps.orgsigmaaldrich.com |

| Lycopene | No cleavage products | No | lipidmaps.orgsigmaaldrich.com |

| α-Carotene | No cleavage products | No | lipidmaps.orgsigmaaldrich.com |

| β-Carotene | No cleavage products | No | lipidmaps.orgsigmaaldrich.com |

| Violaxanthin | No cleavage products | No | lipidmaps.org |

Potential for Scalable Microbial Production Platforms

The successful functional expression and characterization of β-citraurin biosynthetic enzymes in heterologous hosts like E. coli lay the groundwork for developing scalable microbial production platforms. Metabolic engineering strategies have already proven effective in enabling high-level heterologous production of various carotenoids, including β-carotene, in microbial cell factories such as E. coli and Saccharomyces cerevisiae.

While large-scale industrial production of β-citraurin specifically in microbes is not yet widely reported as an established process, the inherent advantages of microbial systems, such as rapid growth, ease of genetic manipulation, and controlled fermentation environments, make them highly attractive for scalable output. The ability to reconstruct and optimize entire biosynthetic pathways in these hosts suggests a strong potential for developing economically viable microbial platforms for β-citraurin production, offering an alternative to plant-based extraction. This approach could ensure a consistent and high-purity supply of β-citraurin for various applications.

Advanced Analytical Methodologies for β Citraurin Research

Isolation and Purification Techniques for Academic Study

The initial step in researching β-citraurin often involves its extraction and purification from complex biological matrices, such as citrus peel or paprika oleoresin. wum.edu.pldrugfuture.com

Chromatographic Purification Methods (e.g., Silica (B1680970) Gel Column, HPLC)

Chromatographic techniques are fundamental to the purification of β-citraurin. Column chromatography using silica gel is a widely employed method for the initial separation of β-citraurin from other carotenoids and compounds present in the crude extract. oup.comwum.edu.pl For instance, carotenoids extracted from the flavedo of Citrus unshiu 'Yamashitabeni-wase' were loaded onto a silica gel column, and a red pigment fraction containing β-citraurin was collected for further analysis. oup.comnii.ac.jp In another study, 30g of silica gel (100-200 mesh size) was used for the initial column packing to isolate β-citraurin from paprika oleoresin. wum.edu.pl

Following initial separation, High-Performance Liquid Chromatography (HPLC) is often used for further purification to achieve a high degree of purity. oup.commdpi.com This technique offers superior resolution and is essential for obtaining pure β-citraurin for detailed structural and functional studies. nih.gov Both normal-phase and reversed-phase HPLC systems can be utilized, with C18 and C30 columns being common choices for reversed-phase separation of carotenoids. mdpi.com

Specialized Extraction Protocols (e.g., Saponification of Oleoresin)

In many natural sources, β-citraurin exists in an esterified form, where it is bound to fatty acids. nii.ac.jpunime.it To analyze the total β-citraurin content or to isolate the free form, a saponification step is necessary. nii.ac.jpresearcher.lifewum.edu.pl This process involves treating the extract, such as paprika oleoresin, with a strong base like potassium hydroxide (B78521) (KOH) in an ethanol (B145695) solution. pbsociety.org.pl The saponification hydrolyzes the ester bonds, releasing the free β-citraurin. nii.ac.jp This is a critical step as the presence of esterified forms can complicate analysis, and saponification allows for the quantification of the core β-citraurin molecule. nii.ac.jpmdpi.com However, it is important to note that saponification can potentially lead to the destruction or structural transformation of carotenoids if not performed carefully. mdpi.com

Instrumental Analysis for Structural Elucidation and Quantification

Once isolated and purified, various instrumental techniques are employed to confirm the structure of β-citraurin and to quantify its concentration in a given sample.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a primary tool for both the separation and quantification of β-citraurin. researchgate.net Reversed-phase HPLC systems equipped with a photodiode array (PDA) or UV-Vis detector are commonly used. nii.ac.jpmdpi.com The choice of column is critical, with C30 columns often preferred for their ability to separate various carotenoid isomers. nih.govresearchgate.net

For quantitative analysis, a standard curve is constructed using a purified β-citraurin standard. oup.comcreative-proteomics.com The concentration of β-citraurin in a sample is then determined by comparing the peak area from its HPLC chromatogram to the standard curve. nii.ac.jp Studies have successfully used HPLC to quantify β-citraurin in various citrus fruits, providing valuable data on its distribution and concentration. oup.comnii.ac.jpmdpi.com

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable technique for confirming the molecular structure of β-citraurin. mdpi.comresearcher.life It provides information about the molecule's mass-to-charge ratio (m/z), which helps in determining its molecular weight and elemental composition. wum.edu.pl

In several studies, the mass spectrum of isolated β-citraurin showed a molecular ion peak corresponding to its expected molecular formula, C₃₀H₄₀O₂. oup.comwum.edu.pl For example, Fast Atom Bombardment Mass Spectrometry (FAB-MS) of β-citraurin isolated from citrus flavedo revealed a molecular ion at an m/z of 433 [M+H]⁺. oup.comnii.ac.jpnih.gov Another study using LC-ESI-MS reported a pseudo-molecular ion peak at m/z 433.10 [M+H]⁺. wum.edu.pl Fragmentation patterns observed in the mass spectrum can provide further structural information. wum.edu.pl

UV-Visible Spectroscopy for Spectral Characterization (e.g., absorption maxima)

UV-Visible spectroscopy is a fundamental technique for the characterization of carotenoids like β-citraurin. researchgate.netmsu.edu The conjugated polyene chain in the structure of β-citraurin is responsible for its strong absorption of light in the visible region, which gives it its characteristic orange-to-red color. wum.edu.pl

The UV-Visible spectrum of β-citraurin exhibits characteristic absorption maxima (λmax). In ethanol, the absorption maximum of β-citraurin has been reported to be 456 nm. oup.comnii.ac.jpnih.gov Another source reports absorption maxima at 497 and 467 nm when measured in benzene. drugfuture.com These spectral data are crucial for the initial identification of β-citraurin and for monitoring its purity during isolation procedures. nih.gov

Table of Analytical Data for β-Citraurin

| Analytical Technique | Parameter | Observed Value | Solvent/Conditions | Reference(s) |

|---|---|---|---|---|

| HPLC | Retention Time | 24 min | - | oup.comnih.gov |

| Mass Spectrometry | Molecular Ion (m/z) | 433 [M+H]⁺ | FAB-MS | oup.comnii.ac.jpnih.gov |

| Molecular Ion (m/z) | 433.10 [M+H]⁺ | LC-ESI-MS | wum.edu.pl | |

| Molecular Peak (M+k) | 423.35 | - | wum.edu.pl | |

| UV-Visible Spectroscopy | Absorption Maximum (λmax) | 456 nm | Ethanol | oup.comnii.ac.jpnih.gov |

| Absorption Maxima (λmax) | 497, 467 nm | Benzene | drugfuture.com |

Comparative Biochemistry and Evolutionary Perspectives of β Citraurin

Comparative Analysis with Related Apocarotenoids (e.g., β-apo-8′-carotenal)

β-Citraurin is a C30 apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. nih.govresearchgate.net Its structure is closely related to other apocarotenoids, most notably β-apo-8′-carotenal. Both β-citraurin (3-hydroxy-β-apo-8′-carotenal) and β-apo-8′-carotenal are products of the enzymatic cleavage of specific carotenoid precursors by carotenoid cleavage dioxygenases (CCDs). nih.govresearchgate.net

The biosynthesis of β-citraurin and β-apo-8′-carotenal is primarily linked to the activity of CCD4 enzymes. researchgate.netjst.go.jp In vitro studies have demonstrated that the CitCCD4 enzyme from citrus can cleave β-cryptoxanthin and zeaxanthin (B1683548) at the 7,8 or 7',8' position. nih.govjst.go.jp The cleavage of β-cryptoxanthin can yield both β-citraurin and β-apo-8′-carotenal. nih.govresearchgate.net Specifically, cleavage at the 7,8 position of β-cryptoxanthin produces β-apo-8′-carotenal, while cleavage at the 7',8' position of the same substrate results in β-citraurin. researchgate.net In contrast, the cleavage of zeaxanthin by the same enzyme primarily yields β-citraurin. nih.govresearchgate.net

The substrate specificity of CCD enzymes can vary between different plant species and even between different CCD4 homologues within the same species. nih.govbiorxiv.org For instance, while a CCD4 from Satsuma mandarin (Citrus unshiu) showed activity on β-cryptoxanthin and zeaxanthin, it did not cleave lycopene (B16060), α-carotene, β-carotene, all-trans-violaxanthin, or 9-cis-violaxanthin. nih.gov However, a different CCD4 enzyme from citrus, CCD4b1, was shown to cleave β-carotene to produce β-apo-8′-carotenal. encyclopedia.pub This highlights the diversity in enzyme function that leads to the production of different apocarotenoids.

The structural difference between β-citraurin and β-apo-8′-carotenal lies in the presence of a hydroxyl group at the 3-position of the β-ionone ring in β-citraurin, a feature inherited from its precursors, β-cryptoxanthin and zeaxanthin. ontosight.airsc.org This seemingly minor structural variation can influence the pigment's color, with β-citraurin contributing to the characteristic reddish-orange hue of the peel in some citrus varieties. nih.govmtoz-biolabs.com

Table 1: Comparison of β-Citraurin and β-apo-8′-carotenal

| Feature | β-Citraurin | β-apo-8′-carotenal |

|---|---|---|

| Chemical Name | 3-hydroxy-β-apo-8′-carotenal | β-apo-8′-carotenal |

| Molecular Formula | C30H40O2 | C30H40O |

| Precursor(s) | β-Cryptoxanthin, Zeaxanthin | β-Cryptoxanthin, β-Carotene |

| Synthesizing Enzyme | Carotenoid Cleavage Dioxygenase 4 (CCD4) | Carotenoid Cleavage Dioxygenase 4 (CCD4) |

| Key Structural Difference | Presence of a hydroxyl group at the 3-position | Lacks a hydroxyl group at the 3-position |

| Color Contribution | Reddish-orange | Orange-red |

Variability in Carotenoid and Apocarotenoid Profiles Across Plant Species and Genotypes

The composition and concentration of carotenoids and their derived apocarotenoids, including β-citraurin, exhibit significant variation across different plant species and even among genotypes of the same species. nih.govcirad.fr This diversity is a key factor influencing the color of fruits and flowers. nih.govresearchgate.net

In citrus, the accumulation of β-citraurin is not a widespread phenomenon; it is primarily observed in the flavedo (the outer colored layer of the peel) of specific cultivars during ripening. nih.govjst.go.jp For example, the Satsuma mandarin variety 'Yamashitabeni-wase' accumulates significant amounts of β-citraurin, which contributes to its reddish peel color, whereas the 'Miyagawa-wase' variety does not. nih.gov This difference is directly linked to the expression levels of the CitCCD4 gene, which is highly expressed in 'Yamashitabeni-wase' but remains at extremely low levels in 'Miyagawa-wase'. nih.gov

The variability extends beyond citrus. Different plant species have evolved to produce a wide array of apocarotenoids that serve various biological functions, from pigments that attract pollinators to signaling molecules. frontiersin.org For example, saffron (Crocus sativus) accumulates crocins, which are C20 apocarotenoid pigments, while annatto (B74696) (Bixa orellana) produces bixin, a C25 apocarotenoid. nih.govresearchgate.net The specific apocarotenoid profile of a plant is determined by the presence and substrate specificity of its carotenoid cleavage dioxygenase enzymes. researchgate.net

Environmental conditions can also play a role in modulating carotenoid content, although genotype is often the primary driver of the qualitative profile. researchgate.net For example, citrus fruits grown in Mediterranean climates tend to have higher total carotenoid content compared to those from tropical regions. researchgate.net

**Table 2: Varietal Differences in β-Citraurin Accumulation in *Citrus unshiu***

| Satsuma Mandarin Variety | β-Citraurin Accumulation in Flavedo | Expression of CitCCD4 Gene | Resulting Peel Color |

|---|---|---|---|

| Yamashitabeni-wase | Predominant accumulation | High expression during ripening | Reddish-orange |

| Miyagawa-wase | Undetectable | Extremely low expression | Standard orange |

Evolutionary Aspects of Carotenoid Cleavage Dioxygenase Gene Families

Carotenoid cleavage dioxygenases (CCDs) constitute a large and ancient gene family found across bacteria, fungi, and plants. oup.commdpi.com These enzymes are responsible for the oxidative cleavage of carotenoids, leading to the production of a diverse range of apocarotenoids with important biological functions, including hormones, pigments, and signaling molecules. frontiersin.orgresearchgate.net

Phylogenetic analyses of the CCD gene family in various plant species have revealed the existence of several distinct subfamilies, including CCD1, CCD4, CCD7, CCD8, and the nine-cis-epoxycarotenoid dioxygenases (NCEDs). oup.commdpi.comfrontiersin.org These subfamilies appear to have evolved through gene duplication events and subsequent functional divergence. frontiersin.orgnih.gov

The CCD gene family can be broadly divided into two main groups. mdpi.comresearchgate.netfrontiersin.org Group I includes the CCD7 and CCD8 subfamilies, which are thought to have independent evolutionary origins. researchgate.netfrontiersin.org Group II is more diverse and comprises the CCD1, CCD4, CCD-like, and NCED subfamilies, which likely evolved from a common ancestor. mdpi.comresearchgate.netfrontiersin.org The CCD1 subfamily is found from green algae to higher plants, while the NCED, CCD-like, and CCD4 subfamilies appear to have arisen from multiple duplication events in land plants. frontiersin.org

The evolution of these gene families is dynamic, with evidence of recurrent gene gain and loss events throughout the diversification of plant species. oup.com For example, while the CCD1 subfamily is widely distributed, it was not detected in Salvia miltiorrhiza, suggesting specific evolutionary trajectories in different plant lineages. mdpi.com In contrast, the CCD4 subfamily in S. miltiorrhiza has undergone significant expansion, which may indicate functional differentiation and redundancy. mdpi.com

The functional divergence among CCD subfamilies is significant. nih.gov NCEDs, for instance, are key enzymes in the biosynthesis of the plant hormone abscisic acid (ABA), specifically cleaving 9-cis-epoxycarotenoids. mdpi.comfrontiersin.org CCD7 and CCD8 are involved in the synthesis of strigolactones, another class of plant hormones. mdpi.comfrontiersin.org The CCD1 and CCD4 subfamilies are often associated with the production of volatile apocarotenoids that contribute to the aroma and flavor of fruits and flowers, as well as non-volatile pigments like β-citraurin. researchgate.netfrontiersin.org The substrate and cleavage-site specificities of these enzymes have evolved to produce the vast array of apocarotenoids observed in nature. nih.govresearchgate.net The evolution of the CCD gene family has therefore been a crucial driver in the development of chemical diversity and the adaptation of plants to their environments. researchgate.net

Q & A

Q. How is beta-citraurin identified and quantified in plant tissues, and what methodological challenges arise during analysis?

this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry, leveraging its distinct absorption maxima (~460–480 nm). Quantification requires calibration with purified standards, which may introduce variability due to instability in organic solvents . Challenges include distinguishing this compound from structurally similar apocarotenoids (e.g., beta-apo-8′-carotenal) and ensuring minimal degradation during extraction. Researchers should validate methods using mutant plant lines with known carotenoid profiles .

Q. What experimental approaches are used to study this compound accumulation in citrus fruit peels?

Controlled environment studies (e.g., temperature modulation, ethylene application) are standard. For example, storage at 20°C enhances this compound accumulation compared to 5°C, while ethylene treatment accelerates degreening but may reduce total apocarotenoid yield . Experimental designs should include controls for light exposure and ripening stage, as these factors confound enzymatic activity of carotenoid cleavage dioxygenases (CCDs) .

Q. How do researchers validate the enzymatic pathways responsible for this compound biosynthesis?

In vitro assays with recombinant CCD4 enzymes and substrates (e.g., beta-cryptoxanthin, zeaxanthin) are critical. Kinetic parameters (Km, Vmax) are measured via spectrophotometry or LC-MS. In planta validation involves transgenic lines (e.g., CCD4 overexpression/silencing) and HPLC profiling of carotenoid intermediates. Conflicting data on substrate specificity (e.g., CCD4 cleavage efficiency) require cross-species comparisons and structural modeling .

Advanced Research Questions

Q. What molecular mechanisms regulate this compound biosynthesis, and how can conflicting data on transcriptional control be resolved?

The CsMPK6-CsMYC2 module in Citrus sinensis is central: jasmonate signaling activates CsMPK6, which phosphorylates CsMYC2, inducing CCD4 and NCED (9-cis-epoxycarotenoid dioxygenase) expression . Contradictions arise in non-citrus systems (e.g., maize), where CCD1 homologs dominate. To resolve discrepancies, researchers should integrate RNA-seq data with enzyme activity assays across species and test jasmonate analogs in mutant backgrounds .

Q. How should experimental designs address contradictory findings on environmental vs. genetic regulation of this compound levels?

Multifactorial experiments are essential. For example, a 2020 study found that storage temperature explained 60% of this compound variation in Citrus changshanensis, while ethylene application contributed <10% . To isolate genetic factors, use near-isogenic lines grown under identical conditions. Mixed-effects models can partition variance between genotype, environment, and G×E interactions .

Q. What strategies are recommended for resolving inconsistencies in this compound’s role in stress responses?

this compound is hypothesized to mitigate oxidative stress, but some studies report no correlation with ROS scavenging. Researchers should combine metabolomics (e.g., MDA levels for lipid peroxidation) with transient silencing of this compound biosynthetic genes. Time-series data under abiotic stress (drought, UV) can clarify causal relationships .

Methodological Guidance

Q. How can researchers optimize protocols for this compound extraction to minimize degradation?

Key steps:

- Use fresh or flash-frozen tissues to prevent enzymatic degradation.

- Perform extractions under dim light with antioxidants (e.g., BHT).

- Validate recovery rates via spike-in experiments with deuterated internal standards .

Q. What statistical approaches are robust for analyzing this compound accumulation data with high variability?

- For small datasets: Non-parametric tests (Mann-Whitney U) reduce sensitivity to outliers.

- For multi-season trials: Linear mixed models (LMMs) with random effects for harvest year and block.

- For omics integration: Weighted gene co-expression networks (WGCNA) to link carotenoid profiles with transcriptomic clusters .

Data Interpretation and Reporting

Q. How should researchers report contradictory findings in this compound studies?

Follow the "contradiction framework":

What criteria define a high-quality research question on this compound’s biological functions?

Apply the FINER framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.